molecular formula C18H26ClN3O B089500 Hydroxychloroquine CAS No. 118-42-3

Hydroxychloroquine

カタログ番号 B089500
CAS番号: 118-42-3
分子量: 335.9 g/mol
InChIキー: XXSMGPRMXLTPCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Hydroxychloroquine is synthesized through a process that has been optimized for efficiency and yield. Eric Yu and colleagues (2018) developed a high-yielding continuous synthesis method for HCQ, combining packed bed reactors with continuous stirred tank reactors. This process eliminates the need for protecting groups and improves the overall yield by 52% over the traditional commercial process. This method is significant for increasing global access to HCQ, especially for the treatment of malaria (Yu et al., 2018).

Molecular Structure Analysis

The molecular structure of HCQ is central to its function and effectiveness. Its structure allows it to exert specific interactions at the molecular level, contributing to its therapeutic properties. The binding of HCQ to various proteins, such as Band 3 in human erythrocytes, is an example of its molecular interaction, which plays a role in its efficacy and toxicity profile. Studies by Nakagawa et al. (2016) demonstrate that HCQ binds to the cytoplasmic N-terminal domain of Band 3 in human erythrocytes, influencing its transport activity (Nakagawa et al., 2016).

Chemical Reactions and Properties

HCQ's chemical reactions and properties are closely tied to its antimalarial and anti-inflammatory effects. Its ability to inhibit certain biochemical pathways and interact with various biological molecules underpins its therapeutic effects. For instance, the inhibition of cytokine production, as researched by Sperber et al. (1993), showcases HCQ's ability to modulate immune responses, contributing to its use in autoimmune diseases (Sperber et al., 1993).

科学的研究の応用

Treatment of COVID-19

  • Scientific Field : Epidemiology & Public Health
  • Summary of Application : Hydroxychloroquine was investigated as a potential treatment for COVID-19 due to its in vitro antiviral efficacy against coronaviruses, including SARS-CoV-2 .
  • Methods of Application : In the studies, Hydroxychloroquine was administered to hospitalized COVID-19 patients. The total doses ranged between 2000 and 12,400 mg, with treatment durations from 5 to 16 days .
  • Results or Outcomes : The results showed that Hydroxychloroquine did not significantly affect mortality at 14 days or 30 days. It also did not affect other primary or secondary outcomes, except for serious adverse events (SAEs) that were significantly higher than the control .

Treatment of Rheumatoid Arthritis and Lupus Erythematosus

  • Scientific Field : Rheumatology
  • Summary of Application : Hydroxychloroquine is an oral drug used for severe forms of rheumatoid arthritis and lupus erythematosus .

Severe COVID-19 Treatment

  • Scientific Field : Virology & Infectious Disease
  • Summary of Application : Hydroxychloroquine was evaluated for its efficacy in treating severe COVID-19 patients .
  • Methods of Application : In a randomized, open-label, controlled, phase III trial, Hydroxychloroquine was administered to patients with severe COVID-19 for five days in combination with standard care .
  • Results or Outcomes : The trial found that the use of Hydroxychloroquine resulted in a significant worsening of clinical status, an increased risk of renal dysfunction, and an increased need for invasive mechanical ventilation .

Antimalarial

  • Scientific Field : Parasitology
  • Summary of Application : Hydroxychloroquine is a derivative of chloroquine, which is used as an antimalarial drug .
  • Results or Outcomes : Hydroxychloroquine has been shown to be effective in inhibiting the hepatic microsomal mixed-function oxidases and causing oxidative stress, mainly in erythrocytes .

Treatment of HIV and Q Fever

  • Scientific Field : Infectious Diseases
  • Summary of Application : Hydroxychloroquine has been used to treat infectious diseases such as HIV and Q fever .
  • Results or Outcomes : Hydroxychloroquine has been shown to be effective in treating these conditions, but the specific results can vary widely depending on the individual patient and the specifics of their condition .

Treatment of Whipple’s Disease and Fungal Infections

  • Scientific Field : Infectious Diseases
  • Summary of Application : Hydroxychloroquine has been used to treat Whipple’s disease and fungal infections .
  • Results or Outcomes : Hydroxychloroquine has been shown to be effective in treating these conditions, but the specific results can vary widely depending on the individual patient and the specifics of their condition .

Safety And Hazards

Hydroxychloroquine is generally well-tolerated, but clinicians should be aware of the risk of irreversible and progressive retinal toxicity and rarely, cardiomyopathy .

将来の方向性

Research is underway to investigate the efficacy of Hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

特性

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

747-36-4 (sulfate (1:1) salt)
Record name Hydroxychloroquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023135
Record name Hydroxychloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.61e-02 g/L
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanisms of hydroxychloroquine are unknown. It has been shown that hydroxychloroquine accumulates in the lysosomes of the malaria parasite, raising the pH of the vacuole. This activity interferes with the parasite's ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite. Hydroxychloroquine can also interfere with the action of parasitic heme polymerase, allowing for the accumulation of the toxic product beta-hematin. Hydroxychloroquine accumulation in human organelles also raise their pH, which inhibits antigen processing, prevents the alpha and beta chains of the major histocompatibility complex (MHC) class II from dimerizing, inhibits antigen presentation of the cell, and reduces the inflammatory response. Elevated pH in the vesicles may alter the recycling of MHC complexes so that only the high affinity complexes are presented on the cell surface. Self peptides bind to MHC complexes with low affinity and so they will be less likely to be presented to autoimmune T cells. Hydroxychloroquine also reduces the release of cytokines like interleukin-1 and tumor necrosis factor, possibly through inhibition of Toll-like receptors. The raised pH in endosomes, prevent virus particles (such as SARS-CoV and SARS-CoV-2) from utilizing their activity for fusion and entry into the cell. Hydroxychloroquine inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry.
Record name Hydroxychloroquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hydroxychloroquine

CAS RN

118-42-3
Record name Hydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychloroquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxychloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxychloroquine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QWG6N8QKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89-91, 90 °C
Record name Hydroxychloroquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxychloroquine
Reactant of Route 2
Reactant of Route 2
Hydroxychloroquine
Reactant of Route 3
Reactant of Route 3
Hydroxychloroquine
Reactant of Route 4
Reactant of Route 4
Hydroxychloroquine
Reactant of Route 5
Reactant of Route 5
Hydroxychloroquine
Reactant of Route 6
Reactant of Route 6
Hydroxychloroquine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。